3,4'-Difluoro-[1,1'-biphenyl]-4-ol
Overview
Description
Scientific Research Applications
Antimalarial Activity
A series of compounds, including 3,4'-Difluoro-[1,1'-biphenyl]-4-ol derivatives, were synthesized and evaluated for their antimalarial activity. These compounds demonstrated significant potency against Plasmodium berghei in mice, with some showing excellent activity against resistant strains and promising pharmacokinetic properties for extended protection against infection. The study highlights the potential of these compounds for clinical trials in treating malaria (Werbel et al., 1986).
Metabolic Fate and Bioactivity
Research on flavan-3-ols and their derivatives, including this compound related compounds, revealed insights into their metabolic fate and bioactivity in humans. The study found that certain metabolites of flavan-3-ols could significantly influence neuronal growth and synaptogenesis, indicating potential benefits for brain health and development (Wiese et al., 2015).
Analytical Methodologies
Developments in analytical methodologies have enabled the identification of hydroxyhalobiphenyls, including this compound derivatives. These advancements facilitate the study of such compounds' metabolic pathways and their interactions within biological systems, providing deeper insights into their potential therapeutic applications (Tulp et al., 1977).
Radiotracer Development
The synthesis and evaluation of radiotracers, including this compound analogs, for targeting specific receptors in the brain have shown promise for clinical applications in diagnosing and studying various neurological conditions. Such radiotracers can provide valuable insights into the underlying mechanisms of diseases and the potential therapeutic effects of related compounds (Brier et al., 2022).
Mechanism of Action
Mode of Action
It is known that the compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Biochemical Pathways
More research is needed to understand the compound’s role in biochemical pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
properties
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWGEFPDLIWEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631184 | |
Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168158-52-9 | |
Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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